

# Dexpramipexole Dihydrochloride: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                                |           |
|----------------------|--------------------------------|-----------|
| Compound Name:       | Dexpramipexole dihydrochloride |           |
| Cat. No.:            | B1663562                       | Get Quote |

#### For Immediate Release

This technical guide provides an in-depth overview of **Dexpramipexole Dihydrochloride**, a promising oral therapeutic agent under investigation for eosinophil-mediated diseases. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its chemical properties, mechanism of action, and clinical findings.

## **Core Chemical and Physical Data**

**Dexpramipexole dihydrochloride** is a small molecule with the following key identifiers and properties:

| Parameter         | Value        | Reference(s) |  |
|-------------------|--------------|--------------|--|
| CAS Number        | 104632-27-1  | [1][2]       |  |
| Molecular Weight  | 284.25 g/mol | [3]          |  |
| Molecular Formula | C10H19Cl2N3S | [1]          |  |

## Mechanism of Action: Inhibition of Eosinophil Maturation

Dexpramipexole's primary mechanism of action involves the targeted reduction of eosinophil counts in both peripheral blood and tissue. Evidence from clinical studies, including bone



marrow biopsies, indicates that dexpramipexole inhibits the maturation of eosinophils at the promyelocyte stage within the bone marrow. This maturational arrest leads to a decrease in the release of mature eosinophils into circulation. The effect is selective for eosinophils, with only minor reductions observed in other leukocyte counts.



Click to download full resolution via product page

## Clinical Efficacy: Quantitative Data on Eosinophil Reduction

Clinical trials have consistently demonstrated a dose-dependent reduction in absolute eosinophil count (AEC) in patients treated with dexpramipexole. The following tables summarize key findings from the EXHALE Phase 2 trial in patients with moderate-to-severe eosinophilic asthma.

Table 1: Reduction in Blood Absolute Eosinophil Count (AEC) at Week 12



| Treatment<br>Group<br>(twice daily) | Number of<br>Subjects<br>(N) | Placebo-<br>Corrected<br>AEC Ratio<br>to Baseline | Percentage<br>Reduction<br>vs. Placebo | p-value  | Reference(s<br>) |
|-------------------------------------|------------------------------|---------------------------------------------------|----------------------------------------|----------|------------------|
| Dexpramipex ole 150 mg              | 28                           | 0.23                                              | 77%                                    | < 0.0001 | [4][5]           |
| Dexpramipex ole 75 mg               | 26                           | 0.34                                              | 66%                                    | 0.0014   | [4][5]           |
| Dexpramipex ole 37.5 mg             | 22                           | -                                                 | 55%                                    | -        | [3]              |
| Placebo                             | 27                           | -                                                 | -                                      | -        | [4][5]           |

Table 2: Reduction in Nasal Eosinophil Peroxidase (EPX) at Week 12

| Treatment<br>Group (twice<br>daily) | Median Ratio<br>to Baseline | Percentage<br>Reduction | p-value | Reference(s) |
|-------------------------------------|-----------------------------|-------------------------|---------|--------------|
| Dexpramipexole<br>150 mg            | 0.11                        | 89%                     | 0.020   | [3][4][5]    |
| Dexpramipexole<br>75 mg             | 0.17                        | -                       | 0.021   | [4][5]       |

# Experimental Protocols: Clinical Trial Methodologies

The following outlines the general methodologies employed in key clinical trials investigating dexpramipexole.

## **EXHALE Phase 2 Trial (NCT04046939)**

• Study Design: A randomized, double-blind, placebo-controlled, dose-ranging trial.[6]

## Foundational & Exploratory





- Participant Population: Adults with inadequately controlled moderate-to-severe asthma and a blood absolute eosinophil count (AEC) of ≥300/µL.[7]
- Intervention: Participants were randomized to receive dexpramipexole at doses of 37.5 mg, 75 mg, or 150 mg twice daily, or a matching placebo, for 12 weeks.[3][7]
- Primary Endpoint: The primary endpoint was the relative change in AEC from baseline to week 12.[3][7]
- Key Secondary and Exploratory Endpoints:
  - Change in pre-bronchodilator Forced Expiratory Volume in one second (FEV1) from baseline to week 12.[3][7]
  - Nasal eosinophil peroxidase (EPX) as a biomarker of tissue eosinophilia.[3][7]
- Laboratory Methods:
  - AEC Measurement: Blood samples were collected, and complete blood counts with automated differentials were performed at a central laboratory to determine the absolute eosinophil count.
  - Nasal EPX Measurement: Nasal samples were obtained using a cotton applicator. EPX
    was quantified using a sandwich ELISA, and the EPX-to-protein ratio was used for
    normalization.





Click to download full resolution via product page

## Study in Hypereosinophilic Syndromes (HES) (NCT02101138)

- Study Design: A proof-of-concept study to evaluate dexpramipexole as a glucocorticoidsparing agent.[1]
- Participant Population: Patients with a history of documented HES and stable disease on their current glucocorticoid dose.[1]
- Intervention: Dexpramipexole was administered at a dose of 150 mg orally twice daily for 12 weeks.[1]
- Primary Endpoints:



- The proportion of subjects with a ≥50% decrease in the minimum effective glucocorticoid dose.
- The minimum effective glucocorticoid dose after 12 weeks of dexpramipexole as a percentage of the baseline dose.
- Key Assessments:
  - Absolute Eosinophil Count (AEC) in peripheral blood.
  - Bone marrow biopsies to assess eosinophils and their precursors.
  - Tissue biopsies to evaluate eosinophil depletion.

### Conclusion

**Dexpramipexole dihydrochloride** is a promising, orally administered small molecule that has demonstrated a significant and dose-dependent reduction in eosinophil counts in multiple clinical studies. Its mechanism of action, centered on the inhibition of eosinophil maturation, presents a novel therapeutic approach for eosinophil-associated diseases. The favorable safety profile observed in clinical trials further supports its potential as a valuable therapeutic option. Further investigation in ongoing Phase 3 trials will be crucial in fully elucidating its clinical utility.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Dexpramipexole as an oral steroid-sparing agent in hypereosinophilic syndromes PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. ashpublications.org [ashpublications.org]
- 4. Phase III Long-Term Extension Study With Dexpramipexole [ctv.veeva.com]



- 5. Dexpramipexole for Eosinophilic Asthma · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. Dexpramipexole: a new oral treatment for asthma? [aaaai.org]
- 7. Safety and Efficacy of Dexpramipexole in Eosinophilic Asthma (EXHALE): A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Dexpramipexole Dihydrochloride: A Technical Overview for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663562#dexpramipexole-dihydrochloride-cas-number-and-molecular-weight]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com